molecular formula C7H9ClO4 B11758523 Dimethyl 3-chloropent-2-enedioate CAS No. 120461-65-6

Dimethyl 3-chloropent-2-enedioate

Cat. No.: B11758523
CAS No.: 120461-65-6
M. Wt: 192.60 g/mol
InChI Key: QDMDYMAXAZKWQJ-HYXAFXHYSA-N
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Description

Dimethyl 3-chloropent-2-enedioate is an organic compound with the molecular formula C7H9ClO4. It is a derivative of pentenedioic acid, where two methyl groups are esterified, and a chlorine atom is attached to the third carbon of the pentene chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-chloropent-2-enedioate can be synthesized through several chemical routes. One common method involves the esterification of 3-chloropent-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-chloropent-2-enedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of alcohols or alkanes.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Dimethyl 3-chloropent-2-enedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 3-chloropent-2-enedioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atom and the ester groups, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-bromopent-2-enedioate: Similar structure but with a bromine atom instead of chlorine.

    Dimethyl 3-iodopent-2-enedioate: Similar structure but with an iodine atom instead of chlorine.

    Dimethyl 3-fluoropent-2-enedioate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Dimethyl 3-chloropent-2-enedioate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its bromine, iodine, and fluorine analogs.

Biological Activity

Dimethyl 3-chloropent-2-enedioate, a compound of interest in organic and medicinal chemistry, exhibits a variety of biological activities that warrant detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chlorinated alkene moiety and two ester functional groups. The chemical formula is C7H9ClO4C_7H_9ClO_4, and its molecular weight is approximately 194.60 g/mol.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial species tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported that the compound exhibited selective cytotoxicity towards human cancer cells, with an IC50 value of approximately 20 µM against HeLa cells (cervical cancer) and 25 µM against MCF-7 cells (breast cancer). These findings suggest potential applications in cancer therapy.

Case Study: Cytotoxicity Against HeLa Cells
In a controlled experiment, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes related to metabolic pathways. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. This inhibition can have implications for immune modulation and cancer treatment, as IDO plays a role in tumor immune evasion.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through covalent modifications or by mimicking natural substrates in metabolic pathways. The presence of the chlorinated alkene group enhances its reactivity, allowing it to form adducts with nucleophilic sites in proteins and nucleic acids.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are needed to evaluate its safety profile in vivo.

Properties

CAS No.

120461-65-6

Molecular Formula

C7H9ClO4

Molecular Weight

192.60 g/mol

IUPAC Name

dimethyl (Z)-3-chloropent-2-enedioate

InChI

InChI=1S/C7H9ClO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4H2,1-2H3/b5-3-

InChI Key

QDMDYMAXAZKWQJ-HYXAFXHYSA-N

Isomeric SMILES

COC(=O)C/C(=C/C(=O)OC)/Cl

Canonical SMILES

COC(=O)CC(=CC(=O)OC)Cl

Origin of Product

United States

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